5-Methyl-2-(p-tolylamino)benzoic acid

Purity Specification Analytical Chemistry Procurement

This di-substituted fenamic acid derivative (CAS 24173-43-1) features a 5-methyl substituent and a p-tolylamino group, delivering >98.0% purity (T/HPLC). Distinct from non-methylated analogs (e.g., CAS 16524-23-5), its unique substitution pattern profoundly influences polymorphism—di-substituted fenamates can exhibit up to four polymorphic forms, directly impacting solubility, stability, and formulation reproducibility. Ideal for azo dye intermediate synthesis (impurity profile critical for color quality) and as a model compound in solid-state/crystallization studies. Stored under inert gas to prevent oxidative degradation; shipped on wet ice. Bulk quantities available.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 24173-43-1
Cat. No. B3028612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(p-tolylamino)benzoic acid
CAS24173-43-1
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=C(C=C(C=C2)C)C(=O)O
InChIInChI=1S/C15H15NO2/c1-10-3-6-12(7-4-10)16-14-8-5-11(2)9-13(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)
InChIKeyJRRSLUSVHFALSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-(p-tolylamino)benzoic Acid (CAS 24173-43-1) | Technical Specifications & Chemical Identity


5-Methyl-2-(p-tolylamino)benzoic acid (CAS: 24173-43-1) is a di-substituted fenamic acid derivative belonging to the anthranilic acid class of diarylamines. The compound features a 5-methyl substituent on the benzoic acid ring and a p-tolylamino group at the 2-position, yielding a molecular formula of C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol [1]. This specific substitution pattern distinguishes it from both the non-methylated analog 2-(p-tolylamino)benzoic acid (CAS: 16524-23-5) and clinically relevant fenamates such as mefenamic acid [2].

5-Methyl-2-(p-tolylamino)benzoic Acid (CAS 24173-43-1) | Why Analog Interchangeability is Scientifically Invalid


The substitution pattern on the anthranilic acid core directly governs solid-state properties, purity requirements, and polymorphic behavior, rendering simple analog substitution untenable for precise research or industrial applications. While the non-methylated analog 2-(p-tolylamino)benzoic acid (CAS 16524-23-5) shares a core scaffold, the additional 5-methyl group in CAS 24173-43-1 alters both molecular weight (+14 Da) and critical handling parameters, including storage conditions and purity thresholds . Furthermore, research on fenamic acid derivatives demonstrates that the presence and position of methyl substituents profoundly influence polymorphism; di-substituted compounds can exhibit up to four distinct polymorphic forms, whereas mono-substituted analogs yield only one or two [1]. Such differences in solid-state landscape have direct implications for solubility, stability, and reproducibility in formulation or crystallization studies, making the selection of the precise compound essential.

5-Methyl-2-(p-tolylamino)benzoic Acid (CAS 24173-43-1) | Head-to-Head Comparative Evidence for Procurement Decision-Making


Purity Specification Advantage: >98.0% (HPLC) vs. Analog Baseline of 95%+

5-Methyl-2-(p-tolylamino)benzoic acid is commercially available with a minimum purity specification of >98.0% as determined by HPLC and neutralization titration [1]. In contrast, the structurally analogous non-methylated compound, 2-(p-tolylamino)benzoic acid (CAS 16524-23-5), is typically supplied at a lower purity specification of 95%+ . This represents a >3 percentage point advantage in nominal purity for the target compound.

Purity Specification Analytical Chemistry Procurement

Melting Point Differential: 188–192°C vs. 193–194°C for the Non-Methylated Analog

The melting point of 5-Methyl-2-(p-tolylamino)benzoic acid is reported as 188.0 to 192.0 °C (reference value 190 °C) [1]. The non-methylated analog, 2-(p-tolylamino)benzoic acid, exhibits a melting point of 193–194 °C [2]. This shift of approximately 2–5 °C is consistent with the addition of a methyl group, which alters crystal packing forces.

Physical Characterization Melting Point Compound Identity

Storage Sensitivity: Requirement for Inert Atmosphere and Light Protection

5-Methyl-2-(p-tolylamino)benzoic acid requires storage under an inert gas and must be protected from light and air [1]. This specific handling requirement is not consistently documented for the non-methylated analog, which is typically stored at room temperature in a cool, dry place without explicit inert gas mandates . The target compound's sensitivity to oxidation or photodegradation necessitates controlled storage conditions to maintain its integrity over time.

Storage Stability Handling Requirements Long-Term Storage

Polymorphic Propensity: Di-Substitution Yields Four Polymorphs vs. One or Two for Mono-Substituted Fenamates

A comprehensive polymorph screen of fenamic acid derivatives revealed that compound 3 (5-methyl-2-m-tolylamino-benzoic acid, a di-substituted analog of the target compound) produced four distinct polymorphs [1]. In contrast, mono-substituted compounds 1 and 2 yielded only one or two forms. This study demonstrates that the presence of two methyl substituents on the aromatic rings of fenamic acid significantly increases polymorphic propensity compared to mono-substituted derivatives.

Polymorphism Solid-State Chemistry Crystallization

5-Methyl-2-(p-tolylamino)benzoic Acid (CAS 24173-43-1) | Recommended Application Scenarios Based on Verified Differentiation


Synthetic Intermediate for High-Purity Dye and Pigment Manufacturing

The >98.0% purity specification of 5-Methyl-2-(p-tolylamino)benzoic acid [1] makes it particularly suitable for use as an intermediate in the synthesis of azo dyes and pigments, where impurity profiles directly affect color quality and reproducibility. The requirement for inert gas storage [1] further ensures that the compound maintains its integrity during large-scale batch processing, mitigating the risk of oxidative degradation that could compromise dye yield and purity.

Polymorphism and Solid-State Chemistry Investigations

Given the demonstrated propensity of di-substituted fenamic acid derivatives to exhibit extensive polymorphism (up to four forms) [2], 5-Methyl-2-(p-tolylamino)benzoic acid represents a valuable model compound for systematic studies of crystal packing, conformational polymorphism, and the influence of methyl substitution on solid-state properties. Such investigations are relevant to pharmaceutical pre-formulation and materials science.

Analytical Reference Standard for Chromatographic Method Development

The well-defined melting point range (188–192 °C) and high purity (>98.0%) of this compound [1] position it as a suitable candidate for use as a reference standard in HPLC or GC method development and validation. Its distinct chromatographic and spectroscopic signature facilitates accurate identification and quantification in complex mixtures.

Building Block for Medicinal Chemistry and Fenamate Analog Synthesis

As a di-substituted fenamic acid derivative, 5-Methyl-2-(p-tolylamino)benzoic acid serves as a key scaffold for the synthesis of novel fenamate analogs with potential anti-inflammatory or analgesic properties [2]. Its unique substitution pattern allows for structure-activity relationship (SAR) studies exploring the impact of the 5-methyl and p-tolyl groups on biological target engagement.

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